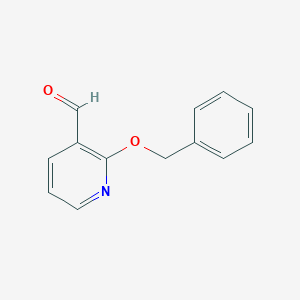
1-Bromo-2-fluoro-3-iodobenzene
Vue d'ensemble
Description
1-Bromo-2-fluoro-3-iodobenzene is a halogenated aromatic compound that has not been directly studied in the provided papers. However, its structural analogs, such as 1-bromo-2-iodobenzenes and 1-bromo-2-fluorobenzenes, have been utilized in various chemical syntheses and transformations. These compounds serve as intermediates in the preparation of more complex molecules, including benzofurans, benzothioamides, and heterocyclic compounds .
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves catalytic processes or halogen exchange reactions. For instance, 1-bromo-2-iodobenzenes can be coupled with beta-keto esters in the presence of a CuI catalyst to form 2,3-disubstituted benzofurans . Similarly, 1-bromo-2-fluorobenzenes can be synthesized from bromodeboronation reactions of aryl boronic acids, demonstrating the versatility of halogenated benzenes in organic synthesis . These methods could potentially be adapted for the synthesis of 1-bromo-2-fluoro-3-iodobenzene.
Molecular Structure Analysis
The molecular structure of halogenated benzenes is significantly influenced by the presence of halogen atoms. Studies using spectroscopic techniques such as FT-IR, FT-Raman, and NMR have provided insights into the vibrational frequencies, molecular geometry, and electronic properties of these compounds . The electronic structure, including HOMO and LUMO energies, indicates that charge transfer occurs within the molecule, which can affect its reactivity .
Chemical Reactions Analysis
Halogenated benzenes participate in various chemical reactions, including nucleophilic aromatic substitution, which is a common method for introducing radioisotopes such as fluorine-18 into aromatic rings . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with different nucleophiles have been shown to yield six-membered heterocycles . These reactions highlight the reactivity of halogenated benzenes and their potential use in synthesizing labeled compounds for imaging and tracing studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the halogen substituents. The presence of bromine and fluorine atoms affects the geometry of the benzene ring and its vibrational modes . The solvent effect on NMR spectral parameters has been observed, indicating that the environment can significantly impact the properties of these molecules . Additionally, thermodynamic properties such as heat capacities, entropies, and enthalpy changes have been calculated, providing further understanding of the stability and reactivity of these compounds .
Applications De Recherche Scientifique
Application 1: Preparation of 3′-bromo-2,3,4,5,6-pentaethyl-biphenyl
- Summary of the Application : 1-Bromo-3-iodobenzene is used in the preparation of 3′-bromo-2,3,4,5,6-pentaethyl-biphenyl .
- Methods of Application : This compound is prepared by reacting 1-Bromo-3-iodobenzene with hex-3-yne .
- Results or Outcomes : The reaction results in the formation of 3′-bromo-2,3,4,5,6-pentaethyl-biphenyl .
Application 2: Preparation of Fluorinated Compounds
- Summary of the Application : 1-Bromo-3-iodobenzene is also used to prepare 1-(3′-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene and 1-(3′-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The reaction results in the formation of fluorinated compounds .
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-2-fluoro-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-4-2-1-3-5(9)6(4)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBOPKUWEXVTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597726 | |
| Record name | 1-Bromo-2-fluoro-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-3-iodobenzene | |
CAS RN |
958458-89-4 | |
| Record name | 1-Bromo-2-fluoro-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



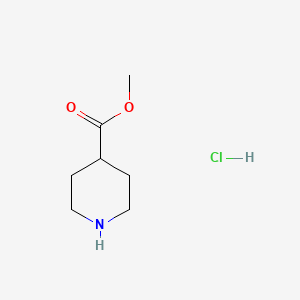
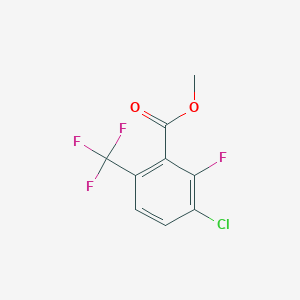
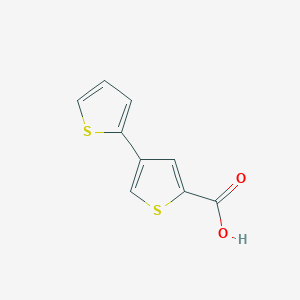
amine](/img/structure/B1342586.png)
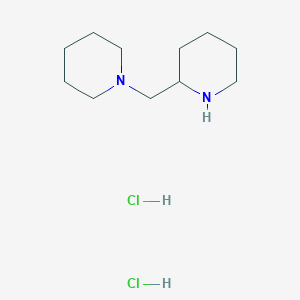
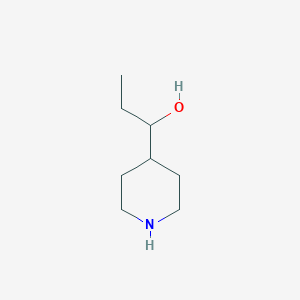
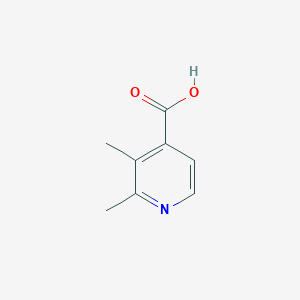
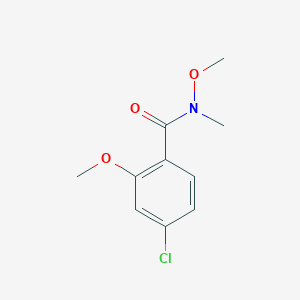
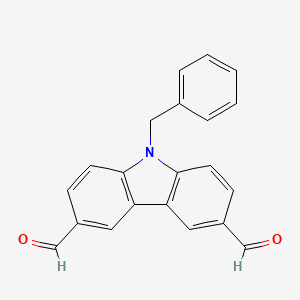
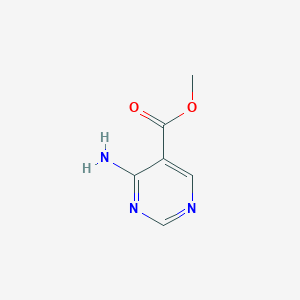
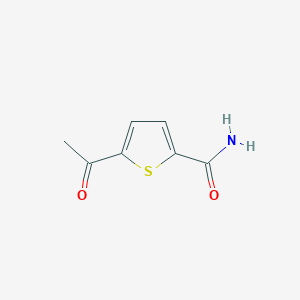
![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)

